Product packaging for 2-Chloro-N-ethyl-5-fluoroaniline(Cat. No.:)

2-Chloro-N-ethyl-5-fluoroaniline

Cat. No.: B15091015
M. Wt: 173.61 g/mol
InChI Key: VUEJCIGBDBYGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-ethyl-5-fluoroaniline is an organic compound of significant interest in chemical and pharmaceutical research. It belongs to the class of fluoroanilines, which are widely recognized as crucial intermediates in the development of agrochemicals, pharmaceuticals, and dyes . The molecular structure, featuring an aniline core substituted with chlorine, fluorine, and an ethyl group, makes it a versatile scaffold for further chemical modification. The presence of the fluorine atom, due to its high electronegativity, significantly influences the electronic distribution of the aromatic ring, which can modify the compound's reactivity and interaction with biological targets . Similarly, the N-ethyl substitution is a common motif in the synthesis of more complex molecules, including various cationic azo dyes . Researchers utilize this compound primarily as a precursor or synthetic intermediate. Its structural analogs are frequently employed in Density Functional Theory (DFT) and Hartree-Fock (HF) computational studies to investigate spectroscopic properties, optimized geometrical parameters, and molecular electrostatic potential surfaces . Furthermore, such substituted anilines are valuable in molecular docking studies to predict their pharmacological profile and interactions with biological macromolecules, aiding in the early stages of drug discovery . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClFN B15091015 2-Chloro-N-ethyl-5-fluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-chloro-N-ethyl-5-fluoroaniline

InChI

InChI=1S/C8H9ClFN/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3

InChI Key

VUEJCIGBDBYGDX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoroanilines

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.orglibretexts.org In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing substituents ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. baranlab.org However, in the context of SNAr, the high electronegativity of fluorine can make the attached carbon atom more susceptible to nucleophilic attack. The reactivity order in nucleophilic aromatic substitution is often F > Cl > Br > I, as the rate-determining step is typically the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The activation of C-F bonds can be achieved under various conditions, including the use of N-heterocyclic carbenes or transition-metal-free systems. nih.govspringernature.com In some cases, Lewis acids can also catalyze the activation of C(sp3)-F bonds. nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The amino group (-NHR) in aniline (B41778) derivatives is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orgbyjus.comchemistrysteps.com This donation stabilizes the cationic intermediate formed during the substitution. wikipedia.orgijrar.org

Reaction Pathways of the Amine Functionality

The N-ethylamino group of 2-Chloro-N-ethyl-5-fluoroaniline also participates in a variety of reactions.

N-dealkylation is a common metabolic process for N-alkylanilines and can be catalyzed by enzymes like cytochrome P450. nih.govpsu.edu The mechanism of N-dealkylation is a subject of ongoing research, with evidence supporting both single electron transfer (SET) and hydrogen atom transfer (HAT) pathways. nih.govmdpi.com In the SET mechanism, an electron is transferred from the nitrogen to an oxidant, forming an aminium radical cation. nih.gov The HAT mechanism involves the direct abstraction of a hydrogen atom from the α-carbon of the alkyl group. nih.gov The specific pathway can be influenced by the nature of the substituents on the aniline ring and the oxidizing agent used. nih.govmdpi.com For N-ethyl,N-methylaniline, enzymatic N-dealkylation shows a preference for N-demethylation over N-deethylation. nih.gov

The amine group can undergo various oxidation and reduction reactions. Anodic oxidation of N-alkylanilines can lead to the formation of substituted benzidines and diphenylamines. acs.org The specific products formed are influenced by factors such as the bulk of the alkyl group and the reaction conditions. acs.orgacs.org Chemical oxidation of anilines can be non-selective, yielding a mixture of products like nitrobenzene (B124822) and benzoquinones, or selective depending on the oxidizing agent used. openaccessjournals.com For instance, N-oxidation of secondary anilines can yield nitrones or N-hydroxy derivatives. nih.gov

Reduction of the amine functionality is less common but can be achieved. For example, the carbon-nitrogen double bond in an imine, which can be formed from an amine, can be reduced to a single bond. youtube.com

Coupling Reactions for Further Derivatization

The presence of a chlorine atom on the aromatic ring of this compound offers a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds, enabling the connection of the aniline core to a wide array of other organic fragments.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forges a bond between an organoboron compound and an organohalide. While direct experimental data on the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the reactivity of structurally similar chloroanilines provides a strong basis for predicting its behavior.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

For a substrate like this compound, the electronic effects of the substituents—the electron-withdrawing fluorine and chlorine atoms and the electron-donating N-ethylamino group—would influence the rate of oxidative addition. The reaction would typically be carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts derived from palladium(II) sources with phosphine (B1218219) ligands, in the presence of a base like sodium carbonate, potassium phosphate, or an organic base.

Table 1: Hypothetical Suzuki-Miyaura Reaction Parameters for this compound

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand
Ligand Triphenylphosphine, Buchwald ligands, etc.
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF
Temperature 80-120 °C

This table represents a generalized prediction of reaction conditions based on known Suzuki-Miyaura couplings of similar aryl chlorides.

Related cross-coupling reactions, such as those employing nickel catalysts, have also emerged as powerful alternatives, sometimes offering different reactivity profiles or milder reaction conditions. Nickel catalysts are known to be effective for the coupling of aryl chlorides.

Other Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in forming carbon-carbon bonds with aryl halides. These include the Heck, Sonogashira, and Stille reactions, each offering a unique pathway to introduce different types of carbon-based substituents.

The Heck reaction would involve the coupling of this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. This would lead to the formation of a substituted aniline with a new alkenyl side chain.

The Sonogashira coupling provides a route to synthesize aryl alkynes. This reaction would couple this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The resulting product would feature an ethynyl (B1212043) group attached to the aniline ring at the position of the former chlorine atom.

The Stille coupling employs an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. Nevertheless, it remains a viable option for specific synthetic challenges.

Table 2: Overview of Potential C-C Bond Forming Reactions for this compound

ReactionCoupling PartnerKey ReagentsProduct Type
Heck ReactionAlkenePd catalyst, BaseAlkenylated Aniline
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAlkynylated Aniline
Stille CouplingOrganotin ReagentPd catalystArylated/Alkylated Aniline

This table outlines potential synthetic transformations based on established methodologies for analogous aryl chlorides.

The successful application of these reactions to this compound would be highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve the desired product in good yield and selectivity. The electronic nature of the substituents on the aniline ring would play a crucial role in modulating the reactivity of the C-Cl bond towards oxidative addition, a key step in these catalytic cycles.

Spectroscopic and Structural Elucidation

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and elucidating the structural framework of a molecule by analyzing the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of different functional groups. For 2-Chloro-N-ethyl-5-fluoroaniline, characteristic bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the benzene (B151609) ring, and the vibrations of the C-N, C-F, and C-Cl bonds. A detailed analysis would involve the assignment of each observed band to a specific vibrational mode.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman would provide valuable information on the vibrations of the aromatic ring and the carbon-carbon bonds of the ethyl group. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes.

To achieve a precise assignment of the vibrational modes, experimental FT-IR and FT-Raman data are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). By optimizing the molecular geometry and calculating the vibrational frequencies of this compound in silico, a theoretical spectrum can be generated. This theoretical spectrum is then compared with the experimental spectra, and a scaling factor is often applied to the calculated frequencies to account for systematic errors in the theoretical model. This correlation allows for a more confident and detailed assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule by observing the behavior of atomic nuclei in a magnetic field.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-H proton, the aromatic protons, and the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group. The chemical shifts (δ) of these signals, their integration (the area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling would be analyzed to confirm the connectivity of the atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the aromatic ring would appear in a different region of the spectrum compared to the aliphatic carbons of the ethyl group. The carbon atoms bonded to electronegative atoms like chlorine, fluorine, and nitrogen would also show characteristic chemical shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds such as this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high magnetogyric ratio, resulting in high sensitivity and making it readily observable by NMR.

The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is highly sensitive to its electronic environment. In the case of this compound, the position of the fluorine substituent on the aniline (B41778) ring, coupled with the presence of both an electron-withdrawing chloro group and an electron-donating N-ethylamino group, influences the shielding of the fluorine nucleus. The resulting chemical shift provides a unique fingerprint for the molecule.

While specific experimental ¹⁹F NMR data for this compound is not widely available in published literature, the analysis would involve recording the spectrum in a suitable deuterated solvent and referencing it to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). The observed chemical shift would be indicative of the electronic effects of the substituents on the aromatic ring. For comparison, the chemical shifts of related fluoroaniline (B8554772) derivatives are often studied to understand structure-property relationships.

Table 1: Illustrative ¹⁹F NMR Data for this compound

ParameterExpected Observation
Chemical Shift (δ) Data not publicly available
Solvent Typically CDCl₃ or DMSO-d₆
Reference Standard CFCl₃ (δ = 0 ppm)
Multiplicity Expected to be a multiplet due to coupling with neighboring aromatic protons

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular mass and provide valuable information about its fragmentation pattern, which aids in structural elucidation.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The ratio of the M⁺ peak to the (M+2)⁺ peak would be approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₈H₉ClFN). While specific mass spectral data for this compound is not readily found in public databases, chemical suppliers like BLD Pharm indicate the availability of LC-MS data for this compound. bldpharm.com

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value/Observation
Molecular Formula C₈H₉ClFN
Molecular Weight 173.62 g/mol
Nominal Mass 173 u
Molecular Ion (M⁺) Expected at m/z 173
Isotopic Pattern Presence of (M+2)⁺ peak at m/z 175 in an ~3:1 ratio to M⁺

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino group (an auxochrome) and the halogen substituents will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. Specifically, the N-ethyl group and the fluorine and chlorine atoms will cause shifts in the absorption maxima compared to unsubstituted aniline.

Table 3: Anticipated UV-Vis Spectroscopic Data for this compound

ParameterExpected Observation
λ_max 1 Data not publicly available (expected π → π* transition)
λ_max 2 Data not publicly available (expected n → π* transition)
Solvent e.g., Ethanol (B145695), Methanol, Cyclohexane
Molar Absorptivity (ε) Data not publicly available

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the N-ethyl group relative to the aniline ring, the planarity of the aromatic system, and how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the amine proton and the fluorine or chlorine atoms, or π-π stacking between aromatic rings, would also be elucidated.

As of now, there are no publicly available reports of the single-crystal X-ray structure of this compound. Obtaining such data would require the growth of a suitable single crystal of the compound and subsequent analysis using an X-ray diffractometer.

Table 4: Illustrative Crystallographic Data for this compound

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (e.g., C-F, C-Cl, C-N) Data not available
Bond Angles (e.g., C-C-C, C-N-C) Data not available
Intermolecular Interactions Data not available

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of understanding the behavior of molecules. For 2-Chloro-N-ethyl-5-fluoroaniline, both Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been pivotal in mapping its electronic landscape and predicting its molecular properties.

Density Functional Theory (DFT) has emerged as a leading method for the electronic structure calculation of molecules. Its balance between accuracy and computational cost makes it an ideal choice for studying systems like this compound. DFT calculations are instrumental in determining the optimized geometry of the molecule, where the atoms are in their lowest energy state. These calculations also provide a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's chemical behavior. Various functionals, such as B3LYP, are commonly employed in conjunction with a suitable basis set to accurately model the electronic environment of the molecule.

The Hartree-Fock (HF) method, an ab initio approach, offers another layer of insight into the molecular properties of this compound. While generally less accurate than DFT for many-electron systems due to its neglect of electron correlation, HF calculations are valuable for determining fundamental properties such as the molecular orbital energies. These calculations form a foundational basis for more advanced computational studies and can provide reliable qualitative descriptions of the molecule's electronic character.

The choice of a basis set is a critical aspect of any quantum chemical calculation, directly impacting the accuracy and computational cost. For a molecule containing elements from different parts of the periodic table like this compound, a basis set that can adequately describe the electronic structure of all atoms is essential. Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are frequently used. The selection involves a trade-off: larger basis sets provide more accurate results but require significantly more computational resources. The efficiency of the calculation is therefore a key consideration, and the choice of basis set is tailored to achieve the desired level of accuracy without incurring prohibitive computational expense.

Electronic Properties and Reactivity Descriptors

From the quantum chemical calculations, a set of electronic properties and reactivity descriptors can be derived. These parameters are crucial for predicting how this compound will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a central role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. Analysis of the spatial distribution of the HOMO and LUMO in this compound reveals the likely sites of electrophilic and nucleophilic attack. The energies of these orbitals are also critical; a higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor.

Table 1: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available

The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the calculated energy gap provides a quantitative measure of its stability and is indicative of the energy required for electronic transitions.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO-LUMO Energy Gap (ΔE)Data not available
Ionization PotentialData not available
Electron AffinityData not available
ElectronegativityData not available
Chemical HardnessData not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution on the surface of a molecule, thereby predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically color-coded for intuitive interpretation.

In a typical MEP map:

Red and Yellow Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, indicating susceptibility to nucleophilic attack.

Green Regions: Denote areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential around the nitrogen atom of the ethylamino group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This distribution is critical for understanding how the molecule interacts with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge transfer interactions and understanding the stabilization energy associated with them.

Key insights from NBO analysis include:

Hybridization: The analysis details the hybridization of atomic orbitals that form chemical bonds.

Donor-Acceptor Interactions: It identifies interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For this compound, NBO analysis would elucidate the nature of the C-N, C-Cl, and C-F bonds, as well as the delocalization of the nitrogen lone pair electrons into the aromatic ring.

Mulliken Charge Distribution

Mulliken charge distribution analysis is a method for assigning partial atomic charges to the atoms within a molecule. These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. While known to be basis-set dependent, Mulliken analysis provides a qualitative understanding of the electron distribution and polarity of bonds within the molecule.

The analysis would likely reveal a significant negative charge on the fluorine and nitrogen atoms, and a lesser negative charge on the chlorine atom, reflecting their electronegativity. The carbon atoms bonded to these heteroatoms would, in turn, carry a partial positive charge.

Table 1: Hypothetical Mulliken Charge Distribution for this compound (Note: This table is illustrative as specific research data is unavailable. Actual values would be generated from a computational chemistry software package.)

AtomMulliken Charge (a.u.)
C1Value
C2Value
C3Value
C4Value
C5Value
C6Value
ClValue
FValue
NValue
C (ethyl)Value
H (aromatic)Value
H (ethyl)Value

Fukui Functions and Local Softness Analysis for Reactive Sites

Fukui functions are a component of conceptual DFT that help to identify the most reactive sites in a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to:

Nucleophilic attack (f+) : Where an electron is best accepted.

Electrophilic attack (f-) : Where an electron is most easily donated.

Radical attack (f0) : The average of the two.

Local softness is a related descriptor that is derived from the Fukui function and the global softness of the molecule. It provides another measure of the local reactivity. For this compound, these analyses would pinpoint specific atoms on the aromatic ring and the substituent groups that are most likely to participate in chemical reactions.

Thermodynamic Properties and Stability Assessments

Computational methods can accurately predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy, at different temperatures. These calculations are vital for assessing the stability of the molecule and predicting the feasibility and spontaneity of chemical reactions in which it is involved.

Table 2: Predicted Thermodynamic Properties of this compound at Standard Conditions (Note: This table is illustrative as specific research data is unavailable. Actual values would be generated from a computational chemistry software package.)

Thermodynamic PropertyPredicted Value
Enthalpy (H)Value (kcal/mol)
Entropy (S)Value (cal/mol·K)
Gibbs Free Energy (G)Value (kcal/mol)
Heat Capacity (Cv)Value (cal/mol·K)

These properties are typically calculated for the optimized molecular geometry, which represents the lowest energy conformation of the molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in the assignment of experimental vibrational bands to specific functional groups and bond vibrations.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with good accuracy. These theoretical shifts, when compared to experimental data, are invaluable for confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Advanced Synthetic Applications and Derivatization

Role as a Precursor in Complex Molecule Synthesis

2-Chloro-N-ethyl-5-fluoroaniline is a key intermediate for creating intricate molecules. The reactivity of its amino group, along with the specific substitution pattern on the aromatic ring, allows it to be a starting point for building diverse chemical scaffolds.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. organic-chemistry.orgorganic-chemistry.org The unique electronic and steric properties of this compound make it an ideal precursor for synthesizing a variety of these ring systems. The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom influences the reactivity of the aniline (B41778) ring, while the N-ethyl group can provide steric control or be a point for further functionalization.

The quinoline (B57606) scaffold is a privileged structure in drug discovery. A common method for its synthesis involves the condensation of an aniline with a 1,3-dicarbonyl compound, which then undergoes cyclization. For instance, a procedure for preparing quinoline derivatives involves the reaction of an aniline derivative with a compound like diethyl(ethoxymethylidene)malonate, followed by thermal cyclization to form the quinoline ring system. ignited.in A closely related analogue, 3-chloro-4-fluoroaniline, is used to synthesize ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. ignited.in This reaction proceeds by condensation with diethyl(ethoxymethylidene)malonate to form an open-chain intermediate, which is then cyclized at high temperatures. ignited.in Given this precedent, this compound is expected to undergo similar transformations to yield N-ethylated quinoline derivatives with corresponding substitution patterns.

Table 1: Representative Synthesis of a Quinoline Derivative

PrecursorKey ReagentsProductSynthetic Approach
3-Chloro-4-fluoroanilineDiethyl(ethoxymethylidene)malonate, Diphenyl ether (solvent)Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylateCondensation followed by thermal cyclization ignited.in

Indole (B1671886) rings are another critical heterocyclic motif in biologically active compounds. The Reissert indole synthesis, for example, involves the reductive cyclization of an o-nitrophenylpyruvic acid, which can be formed from the corresponding o-nitrotoluene. derpharmachemica.com A more direct approach using a substituted aniline is the Bischler indole synthesis. scholarsresearchlibrary.com An improved synthesis for ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been developed starting from the closely related 4-chloro-3-fluoroaniline. derpharmachemica.com This multi-step synthesis involves Boc protection of the aniline, regioselective iodination, deprotection, and then cyclization to form the indole-2-carboxylic acid, which is subsequently esterified. derpharmachemica.com This demonstrates a viable pathway for converting halo-substituted anilines into functionalized indoles, a strategy applicable to this compound.

Table 2: Key Synthetic Strategies for Indole Derivatives from Anilines

Synthesis NameGeneral DescriptionStarting Material Example
Reissert SynthesisReductive cyclization of o-nitrophenylpyruvic acids. derpharmachemica.como-Nitrotoluene
Bischler SynthesisReaction of an arylamine with an α-halo-ketone or α-hydroxy-ketone. scholarsresearchlibrary.com4-Fluoroaniline (B128567) scholarsresearchlibrary.com
Sugasawa SynthesisA type of Friedel-Crafts acylation using an aniline and chloroacetonitrile. scholarsresearchlibrary.com4-Fluoroaniline scholarsresearchlibrary.com

Phenazines and acridines are polycyclic aromatic systems known for their use as dyes and in medicinal applications. The synthesis of phenazine (B1670421) derivatives can be achieved by reacting an aniline derivative with 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine and subsequent oxidative cyclization of the resulting diamine. ignited.in This general methodology suggests a plausible route where this compound could be used to construct a substituted phenazine.

For acridine (B1665455) synthesis, the Bernthsen method is a classic approach, involving the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. derpharmachemica.comorientjchem.org To utilize this compound, it would first be coupled with a suitable aromatic partner to form a substituted diphenylamine intermediate, which could then be cyclized to yield a highly substituted acridine derivative.

The synthesis of pyrrolidine (B122466) rings can be achieved through various methods, including the reaction of anilines with donor-acceptor (DA) cyclopropanes. This reaction involves the nucleophilic opening of the cyclopropane (B1198618) ring by the aniline, followed by cyclization to form the γ-lactam (pyrrolidin-2-one) core. nih.gov For example, 2-fluoroaniline (B146934) has been successfully reacted with a 3,4,5-trimethoxyphenyl-substituted cyclopropane to produce the corresponding 1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one in high yield. nih.gov This demonstrates a modern and efficient method for incorporating an aniline structure directly into a pyrrolidine scaffold.

For imidazole (B134444) ring systems, a common approach is the synthesis of fused imidazoles, such as benzimidazoles. This can be accomplished by the reaction of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with an aldehyde, often promoted by an agent like chlorotrimethylsilane. organic-chemistry.org To apply this to this compound, the starting material would first need to be converted into the corresponding 1,2-diamine derivative, a feasible synthetic transformation, before condensation and cyclization.

Thiazole-containing structures, particularly benzothiazoles, are prevalent in pharmacologically active compounds. The synthesis of 2-aminobenzothiazoles is often accomplished through the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of bromine and an acid catalyst. ignited.inderpharmachemica.com This reaction proceeds via an electrophilic attack on the aniline ring. scholarsresearchlibrary.com A highly relevant example is the synthesis of 2-amino-6-fluoro-7-chloro-benzothiazole from 4-fluoro-3-chloro aniline and potassium thiocyanate. orientjchem.orgderpharmachemica.com This established method provides a direct and efficient pathway to construct the benzothiazole (B30560) system, and it is highly probable that this compound would react similarly to produce the corresponding N-ethylated 2-aminobenzothiazole (B30445) derivative.

Table 3: Synthesis of a Benzothiazole Derivative from an Aniline Analogue

PrecursorKey ReagentsProductSynthetic Approach
4-Fluoro-3-chloro anilinePotassium thiocyanate, Bromine, Acetic acid2-Amino-6-fluoro-7-chloro-benzothiazoleElectrophilic cyclization orientjchem.orgderpharmachemica.com

Intermediate in Agrochemical Development (e.g., Herbicides, Pesticides)

The halogenated aniline scaffold is a cornerstone in the synthesis of many active ingredients for the agricultural industry. The precursor, 2-Chloro-5-fluoroaniline (B1301171), is widely utilized as a key intermediate in the formulation of agrochemicals, including herbicides and pesticides, designed to enhance crop yields and provide protection against pests. chemimpex.com The introduction of the N-ethyl group in this compound modifies the lipophilicity and metabolic stability of the molecule, properties that are critical for the bioavailability and efficacy of an agrochemical.

This compound serves as a crucial starting material for producing more complex herbicidal and pesticidal agents. The secondary amine functionality is often a key reaction site for building the final active molecule. For instance, N-acylation of the ethylamino group with specific chloroacetyl chlorides is a common strategy to produce chloroacetamide herbicides. google.comijpsr.info The substituents on the aromatic ring (chlorine and fluorine) are vital for tuning the biological activity and spectrum of the resulting agrochemical.

Table 1: Potential Agrochemical Intermediates from this compound

Agrochemical Class Synthetic Transformation Key Reagent Example Resulting Intermediate Core Structure
Chloroacetamide Herbicides N-Acylation Chloroacetyl chloride 2-chloro-N-(2-chloroacetyl)-N-ethyl-5-fluoroaniline
Phenylurea Herbicides Reaction with Isocyanates Methyl isocyanate N'-(2-chloro-5-fluorophenyl)-N'-ethyl-N-methylurea

Monomer or Intermediate in Polymer Chemistry

Substituted anilines are important monomers and intermediates in the field of polymer chemistry, particularly for the synthesis of conductive polymers and high-performance materials. Copolymers of aniline and its N-alkylated derivatives, such as N-ethylaniline, have been synthesized to create materials with tailored electronic and physical properties. sigmaaldrich.cn The parent compound, 2-Chloro-5-fluoroaniline, is noted for its role in developing specialty polymers and coatings, where it can enhance durability and chemical resistance. chemimpex.com

This compound can be incorporated into polymer chains through several methods:

Oxidative Polymerization: The aniline nitrogen can participate in oxidative coupling reactions to form polyaniline-like structures. The ethyl group and halogen substituents would modulate the solubility, processability, and conductivity of the resulting polymer.

Polycondensation Reactions: The amine group can react with difunctional electrophiles (e.g., diacyl chlorides or diepoxides) to form polyamides or polyepoxides. The resulting polymers would possess high thermal stability and specific chemical resistance due to the halogenated aromatic backbone.

Strategies for Further Functionalization of the Aromatic Ring

The aromatic ring of this compound, already substituted with activating (ethylamino) and deactivating (chloro, fluoro) groups, can undergo further functionalization. The positions ortho and para to the strongly activating ethylamino group are the most likely sites for electrophilic aromatic substitution, though the steric hindrance from the adjacent chlorine and the electronic effects of all substituents complicate predictions.

Table 2: Potential Aromatic Ring Functionalization Reactions

Reaction Type Target Position Reagents/Conditions Potential Functional Group Introduced
Electrophilic Nitration C4 or C6 HNO₃ / H₂SO₄ Nitro (-NO₂)
Electrophilic Bromination C4 or C6 Br₂ / FeBr₃ Bromo (-Br)
Nucleophilic Aromatic Substitution (SNAr) C5 (replacing -F) NaOCH₃, heat Methoxy (-OCH₃)

Derivatization of the Ethylamino Group

The secondary ethylamino group is a prime handle for a variety of chemical modifications, allowing for the construction of diverse molecular architectures.

Formation of Schiff Bases and Related Imines

Classical Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are formed from the condensation of a primary amine with a carbonyl compound. jetir.orgnanobioletters.com As this compound is a secondary amine, it cannot form a stable imine (Schiff base) through direct condensation with an aldehyde or ketone because it lacks the second proton on the nitrogen required for the final dehydration step.

However, it can react with carbonyl compounds to form related structures. For instance, the reaction with an aldehyde or ketone can lead to the formation of an unstable carbinolamine, which may then form an enamine if the carbonyl compound has an α-hydrogen. Furthermore, the primary amine precursor, 2-chloro-5-fluoroaniline, readily undergoes condensation with aldehydes to form Schiff bases, which can then be N-alkylated to yield derivatives that are not directly accessible from the secondary amine. derpharmachemica.com

N-Acylation Reactions

N-acylation is a fundamental and highly efficient reaction for derivatizing the ethylamino group. This reaction involves treating this compound with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. google.com This process converts the amine into a more complex amide, a functional group prevalent in pharmaceuticals and agrochemicals. ijpsr.info

For example, the reaction with chloroacetyl chloride is a key step in synthesizing intermediates for chloroacetamide herbicides. google.com This transformation is robust and can be applied with a wide variety of acylating agents to introduce diverse functionalities.

Reaction Scheme: N-Acylation

Where R can be an alkyl, aryl, or other functionalized group.

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality from the achiral this compound can be achieved through stereoselective reactions. While specific examples for this exact molecule are not prevalent, established methodologies in asymmetric synthesis can be applied.

One potential strategy involves the asymmetric reduction of an enamine derived from the title compound. The enamine, formed by reacting this compound with a suitable ketone, could be reduced using a chiral reducing agent or a catalytic system with a chiral ligand (e.g., a chiral phosphine (B1218219) ligand with a transition metal catalyst) to produce a chiral amine with high enantiomeric excess.

Another approach could involve the N-acylation with a chiral auxiliary . Reacting the amine with a chiral acyl chloride would produce a mixture of diastereomeric amides. These diastereomers could potentially be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched N-ethylaniline derivative.

Finally, catalytic asymmetric C-H functionalization represents a cutting-edge approach. A chiral transition metal catalyst could potentially direct the addition of a functional group to one of the prochiral C-H bonds on the N-ethyl group, creating a new stereocenter with high selectivity.

Analytical Methodologies for Purity and Reaction Monitoring

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For the analysis of 2-Chloro-N-ethyl-5-fluoroaniline, several chromatographic techniques are particularly valuable.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction. In the synthesis of this compound, TLC can be used to track the consumption of the aniline (B41778) starting material and the simultaneous appearance of the product. rsc.orgresearchgate.netfrontiersin.org By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the components separate based on their polarity. The separated spots are then visualized, often using a UV lamp. libretexts.org The disappearance of the starting material's spot and the intensification of the product's spot indicate the progression of the reaction towards completion. While primarily qualitative, TLC can provide semi-quantitative estimates of conversion. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. It is extensively used for the analysis of volatile and thermally stable compounds like substituted anilines. oup.comd-nb.inforesearchgate.net In the context of this compound, GC is used to assess purity by separating the compound from any residual starting materials or potential by-products. thermofisher.commdpi.com

The GC instrument vaporizes the sample and separates its components based on their boiling points and interactions with the stationary phase of the GC column. mdpi.comnih.gov Following separation, the molecules enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.com Commercial suppliers often use GC to specify the purity of related compounds, such as 2-chloro-5-fluoroaniline (B1301171), at levels of ≥97.5%. thermofisher.com

A typical GC-MS analysis for aromatic amines would involve the following parameters:

ParameterExample Condition
Column Rxi-35Sil MS, 30 m, 0.25 mm ID, 0.25 µm
Injector Temperature 280 °C
Carrier Gas Helium
Oven Program Start at 200°C, ramp to 320°C
Detector Mass Spectrometer (Scan Mode)
This table presents example parameters for the GC-MS analysis of carcinogenic arylamines, which can be adapted for this compound. restek.com

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of aromatic amines and is often preferred when compounds are thermolabile or not easily volatilized. thermofisher.com For this compound, HPLC provides a robust method for purity determination and reaction monitoring. nih.gov The technique separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.

A common mode for analyzing substituted anilines is reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov Detection is typically achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light at specific wavelengths. nih.gov By comparing the retention time and peak area of the sample to a known standard, both identification and quantification can be achieved with high precision and accuracy. thermofisher.comnih.gov

A representative HPLC method for aromatic amines could be configured as follows:

ParameterExample Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Methanol and Ammonium Acetate Buffer
Flow Rate 1.0 mL/min
Detector UV at 235 nm
Column Temperature 25 °C
This table outlines typical HPLC conditions for the analysis of primary aromatic amines, which would be suitable for this compound. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. eltra.com For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of its identity and purity.

The process typically involves the complete combustion of a small, precisely weighed sample in an oxygen atmosphere. eltra.com The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified. The halogen content (chlorine and fluorine) can be determined by other specific methods, such as Wickbold combustion followed by ion chromatography. researchgate.net The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₈H₉ClFN. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental makeup.

Theoretical Elemental Composition of this compound (C₈H₉ClFN)

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.011896.08855.36
HydrogenH1.00899.0725.23
ChlorineCl35.453135.45320.43
FluorineF18.998118.99810.95
NitrogenN14.007114.0078.07
Total 173.618 100.00

Determination of Reaction Completion and Conversion Rates

To optimize reaction conditions and ensure efficient synthesis, it is essential to determine when a reaction is complete and to calculate the conversion rate of the starting material into the product. The chromatographic techniques discussed previously are the primary methods for this purpose.

Reaction progress is monitored by taking small aliquots from the reaction vessel at specific time intervals. These aliquots are then analyzed, typically by GC or HPLC. researchgate.netrsc.org

The conversion rate can be calculated by comparing the amount of starting material remaining at a given time to the initial amount. researchgate.netchromforum.org Using an internal standard—a compound added in a known, constant amount to both the initial reaction mixture and the timed aliquots—can improve the accuracy of this quantification. rsc.org The peak area of the starting material is compared to the peak area of the internal standard at time zero and subsequent time points. The conversion is considered complete when the peak corresponding to the starting material is no longer detectable or its area ceases to decrease over time.

The formula for calculating conversion using an internal standard (IS) is: Conversion (%) = [1 - (Areareactant / AreaIS)t / (Areareactant / AreaIS)t=0] x 100

This quantitative monitoring allows chemists to understand the reaction kinetics, determine the optimal reaction time, and maximize the yield of this compound.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes and Sustainable Chemistry

The principles of green chemistry are increasingly pivotal in the synthesis of substituted anilines. chemrxiv.org Future research will prioritize the development of synthetic routes that minimize environmental impact and enhance safety. This involves exploring alternatives to hazardous reagents and solvents, reducing energy consumption, and designing processes that are easily scalable. chemrxiv.orgchemrxiv.org

One promising approach is the use of water as a solvent and the employment of organocatalysts, such as the alkaloid vasicine, for the reduction of nitroarenes to anilines. researchgate.net This method is chemoselective and tolerates a wide range of functional groups. researchgate.net Another avenue involves developing novel methods for generating substituted anilines from benzyl azides, which is an inexpensive, simple, and efficient process that can be performed at room temperature. chemrxiv.orgchemrxiv.org

The production of fluorochemicals, a key aspect of synthesizing 2-Chloro-N-ethyl-5-fluoroaniline, is also undergoing a shift towards sustainability. agchemigroup.eu Traditional methods often rely on harsh conditions and toxic reagents like concentrated sulfuric acid. agchemigroup.eu Recent discoveries have shown that fluorine compounds can be extracted from fluorspar using oxalic acid under mild conditions, offering a safer and more environmentally friendly alternative. agchemigroup.eu Furthermore, the use of natural surfactants, such as phospholipids and amphiphilic proteins, is being explored to replace synthetic fluorosurfactants, which have raised environmental and toxicity concerns.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

Feature Traditional Synthetic Routes Greener Synthetic Routes
Solvents Often rely on volatile organic compounds (VOCs) Prioritize water or other benign solvents
Catalysts May involve heavy metals or harsh acids Utilize organocatalysts, biocatalysts, or more sustainable metal catalysts
Reagents Can involve toxic and hazardous chemicals Focus on safer, renewable, or less toxic alternatives
Energy Consumption Frequently require high temperatures and pressures Aim for ambient temperature and pressure conditions
Byproducts May generate significant and hazardous waste Designed to minimize waste and produce non-toxic byproducts

Exploration of Novel Catalytic Systems for Halogenation and Alkylation

The synthesis of this compound involves key halogenation and alkylation steps. Future research is focused on discovering and developing novel catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions for these transformations.

For aromatic halogenation , while classical methods using molecular halogens and Lewis or Brønsted acid activators are effective, they often suffer from low selectivity and limited functional group tolerance. chemrxiv.orglibretexts.org Research is now directed towards milder and more selective catalytic systems. For instance, carborane-based Lewis base catalysts have been introduced for aromatic halogenation using N-halosuccinimides. chemrxiv.orgresearchgate.net These systems are applicable to the late-stage functionalization of complex molecules and the synthesis of multi-halogenated aromatics. chemrxiv.orgresearchgate.net Additionally, Brønsted acid-catalyzed halogenation in the presence of protic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has shown promise for arenes with electron-withdrawing groups. researchgate.netacs.org

In the realm of N-alkylation , the "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a green and efficient approach that uses alcohols as alkylating agents, with water being the only byproduct. tsijournals.com Silver-on-alumina (Ag/Al2O3) catalysts have demonstrated high activity and selectivity in the N-alkylation of aniline (B41778) with various alcohols. researchgate.net Other catalytic systems for this transformation are based on a variety of transition metals, including ruthenium, iridium, palladium, cobalt, and copper. researchgate.netnih.gov Zeolite catalysts are also being explored for selective N-alkylation of anilines, with the pore size and shape of the zeolite influencing the selectivity towards N-alkylanilines over C-alkylation products. google.com

Table 2: Emerging Catalytic Systems for Key Synthetic Steps

Reaction Type Catalyst System Advantages
Aromatic Halogenation Carborane-based Lewis bases High selectivity, applicable to complex molecules
Brønsted acids with HFIP Effective for deactivated arenes, mild conditions
N-Alkylation Silver-on-alumina (Ag/Al2O3) High activity and selectivity, uses alcohols as alkylating agents
Zeolites (e.g., S-115) High selectivity for N-alkylation, minimizes C-alkylation
NHC-Ir(III) and NHC–Ru(II) Complexes Effective for N-alkylation with alcohols, solvent-free conditions

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Advanced computational modeling is becoming an indispensable tool in modern chemical synthesis. For a molecule like this compound, computational methods can provide deep insights into reaction mechanisms, predict reaction outcomes, and guide the design of more efficient synthetic routes.

In silico methods are being used to predict the pharmacokinetic profiles and lipophilicity of aniline derivatives, which can help in the early stages of drug discovery and development. nih.gov Computational studies, including homology modeling, molecular docking, and molecular dynamics simulations, can elucidate the interactions between small molecules and biological targets. acs.org For instance, such studies have been used to understand how benzoylselenoureas, derived from anilines, interact with and inhibit fungal urease. acs.org

Thermodynamic calculations, such as those based on Gibbs free energy, can be employed to assess the feasibility of halogenation reactions under different conditions. oup.comoup.com These calculations can help in understanding the mechanistic and energetic aspects of biological and chemical halogenation of aromatic compounds. oup.comoup.com

Integration of Machine Learning in Synthetic Design and Optimization

Table 3: Applications of AI and Machine Learning in Chemical Synthesis

Application Area Description Potential Impact on this compound Synthesis
Retrosynthetic Analysis AI algorithms deconstruct a target molecule to identify potential synthetic pathways. mindmapai.apppharmafeatures.com Faster identification of efficient and novel synthetic routes.
Reaction Prediction ML models forecast the outcome of a chemical reaction, including yield and potential byproducts. mindmapai.appresearchgate.net Improved selection of reactions with a higher probability of success.
Condition Optimization AI systems suggest optimal reaction conditions (catalyst, solvent, temperature, etc.). acs.orgchemcopilot.com Reduced experimental effort and resources needed for optimization.
Automated Synthesis AI-driven platforms can autonomously design and execute multi-step syntheses. pharmafeatures.commdpi.com Accelerated discovery and development cycles with minimal human intervention.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.